molecular formula C23H23N3O4S2 B3019525 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 899735-17-2

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Número de catálogo: B3019525
Número CAS: 899735-17-2
Peso molecular: 469.57
Clave InChI: SMWVXLJOWMUVOO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a methyl group at position 5. The benzamide moiety is functionalized with a sulfamoyl group bearing N-methyl and N-(furan-2-ylmethyl) substituents.

Propiedades

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-15-5-10-19-20(13-24)23(31-21(19)12-15)25-22(27)16-6-8-18(9-7-16)32(28,29)26(2)14-17-4-3-11-30-17/h3-4,6-9,11,15H,5,10,12,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWVXLJOWMUVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound belonging to the class of thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound’s IUPAC name is N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide. Its molecular formula is C19H20N2O3SC_{19}H_{20}N_2O_3S, with a molecular weight of 388.51 g/mol. The structure features a tetrahydrobenzo[b]thiophene core, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various thiophene derivatives, including the target compound. The compound was assessed against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standardized methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32

The results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics like penicillin and ampicillin .

Anticancer Activity

In vitro cytotoxicity studies were conducted using human cancer cell lines. The MTT assay was employed to evaluate cell viability. The compound demonstrated selective cytotoxicity against cancer cells while showing minimal toxicity to normal human keratinocyte (HaCaT) cells.

Cell LineIC50 (µM)
A549 (Lung Cancer)15
MCF-7 (Breast Cancer)20
HaCaT (Normal Cells)>100

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents .

Anti-inflammatory Activity

Molecular docking studies have indicated that the compound could act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The binding affinity was assessed using in silico simulations, showing a strong interaction with key amino acid residues.

CompoundBinding Energy (Kcal/mol)Ki Inhibition Constant (nM)
N-(3-cyano...)-9.0243.23
Celecoxib-12.312.23

This selective inhibition could provide advantages over non-selective anti-inflammatory drugs by reducing side effects associated with COX inhibition .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A recent study synthesized various thiophene derivatives and evaluated their antimicrobial profiles against clinical isolates of S. epidermidis. The target compound showed promising results with MIC values as low as 4 µg/mL against resistant strains .
  • Cytotoxicity Screening : Another research focused on the cytotoxic effects of thiophene derivatives on cancer cell lines, revealing that compounds similar to the target demonstrated significant growth inhibition in multiple cancer types while sparing normal cells .
  • Docking Studies : In silico docking studies highlighted the potential of the compound as a lead for anti-inflammatory drug development due to its favorable binding profile with 5-LOX .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory activity. In silico molecular docking studies suggest that it acts as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response .

Antitumor Activity

Research has demonstrated that compounds related to N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) show promise in antitumor applications. For instance, polyfunctionally substituted derivatives have been evaluated for their antitumor efficacy against various cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Antimicrobial Effects

Some derivatives of this compound have shown antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, indicating potential use in developing new antimicrobial agents .

Case Study 1: 5-LOX Inhibition

A study published in Molecular Bank reported on the synthesis and biological evaluation of a related compound that demonstrated significant inhibition of 5-LOX. The binding affinity was assessed through molecular docking simulations, revealing a strong interaction with key residues in the enzyme's active site .

Case Study 2: Antitumor Evaluation

In another investigation, derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the benzamide structure enhanced antitumor activity significantly compared to unmodified compounds .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Tetrahydrobenzo[b]thiophene Cores

Compounds (Cyanoacetamide Derivatives):

  • Structure: N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives.
  • Key Differences: The target compound replaces the cyanoacetamide group with a cyano-substituted benzamide and introduces a sulfamoyl-furan moiety.
  • Activity: derivatives demonstrated cytotoxicity against cancer cell lines (PC3, HEPG2) via caspase activation, MMP inhibition, and anti-angiogenic effects. The cyano group in the target compound may similarly enhance apoptosis induction .

Compounds (Fluorobenzamide Derivatives):

  • Example: 2-Fluoro-N-{6-methyl-3-[(4-methylpiperazinyl)carbonyl]-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl}benzamide (Compound 6).
  • Key Differences: The target compound substitutes the fluorobenzamide and piperazinyl carbonyl groups with a sulfamoyl-furan benzamide.
  • Synthetic Relevance: Both compounds utilize amidation steps for benzamide attachment, but the target’s sulfamoyl group may improve solubility or target specificity .

Benzamide Derivatives with Heterocyclic Substituents

Compounds (Tranylcypromine Derivatives):

  • Example: N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b).
  • Key Differences: The target compound incorporates a tetrahydrobenzo[b]thiophene core and a sulfamoyl group instead of a cyclopropylamine-phenyl group.
  • Activity: compounds exhibit anti-LSD1 activity, suggesting that the furan and benzamide moieties in the target compound could similarly modulate epigenetic targets .

Compounds (Sulfonamide-Triazole Derivatives):

  • Example: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
  • Key Differences: The target compound’s sulfamoyl group replaces the triazole-thione system. The absence of tautomerism in the target’s sulfamoyl group (due to N-methylation) may enhance metabolic stability compared to compounds .

Pharmacokinetic and Physicochemical Comparisons

  • Cyano Group Impact: The 3-cyano substitution in the tetrahydrobenzo[b]thiophene core (shared with compounds) likely increases electrophilicity, enhancing interactions with biological targets .
  • Sulfamoyl Group: The N-methylsulfamoyl-furan substitution may improve solubility relative to non-sulfonylated analogs (e.g., ’s hydrochloride salts) .
  • Furan vs.

Research Implications

The structural uniqueness of the target compound—particularly its sulfamoyl-furan benzamide and cyano-tetrahydrobenzo[b]thiophene core—positions it as a candidate for anticancer drug development. Further studies should focus on:

Synthetic Optimization: Leveraging amidation and sulfonylation protocols from and .

Biological Screening: Evaluating cytotoxicity, apoptosis induction, and enzyme inhibition (e.g., LSD1, MMPs) as seen in and .

Comparative Pharmacokinetics: Assessing solubility and metabolic stability relative to furan/thiophene analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.